molecular formula C18H27N3O2 B5588952 2-(1-azocanyl)-N'-(4-methoxy-3-methylbenzylidene)acetohydrazide

2-(1-azocanyl)-N'-(4-methoxy-3-methylbenzylidene)acetohydrazide

Cat. No. B5588952
M. Wt: 317.4 g/mol
InChI Key: IBLLSXASHXTSPE-CPNJWEJPSA-N
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Description

2-(1-azocanyl)-N'-(4-methoxy-3-methylbenzylidene)acetohydrazide, also known as AAMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AAMB is a yellowish powder that is soluble in organic solvents such as ethanol and chloroform. This compound has a molecular weight of 365.47 g/mol and a melting point of 210-212°C.

Scientific Research Applications

Nonlinear Optical Properties and Applications

Research has been conducted on hydrazones similar to the specified compound, investigating their third-order nonlinear optical properties using single-beam z-scan techniques. Such compounds have shown potential as candidates for optical device applications, including optical limiters and switches, due to their significant two-photon absorption capabilities at certain wavelengths. This suggests that derivatives of acetohydrazide could have promising applications in the development of new materials for photonics and optoelectronics (Naseema et al., 2010).

Antimicrobial and Enzyme Inhibition Activities

Compounds derived from acetohydrazides have been explored for their antimicrobial activities against various bacterial strains, including both gram-positive and gram-negative bacteria, as well as their potential to inhibit specific enzymes. This includes investigations into their effects on lipase and α-glucosidase, suggesting possible applications in treating conditions related to enzyme malfunction or microbial infections (Bekircan et al., 2015).

Crystal Structure Analysis and Material Characterization

The synthesis and crystal structure analysis of compounds structurally related to the specified molecule have been performed, providing insights into their molecular configurations and potential interactions. Such studies are crucial for understanding the material properties and designing compounds with desired physical and chemical characteristics for applications in material science and chemistry (Amr et al., 2016).

Pharmacological Potential

Investigations into the pharmacological activities of acetohydrazide derivatives have revealed potential therapeutic applications, including anti-lipase, anti-α-glucosidase, and antimycobacterial activities. These findings suggest that compounds within this chemical class could be further explored for their utility in developing treatments for metabolic disorders, tuberculosis, and other conditions (Bekircan et al., 2014).

properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(4-methoxy-3-methylphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-15-12-16(8-9-17(15)23-2)13-19-20-18(22)14-21-10-6-4-3-5-7-11-21/h8-9,12-13H,3-7,10-11,14H2,1-2H3,(H,20,22)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLLSXASHXTSPE-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=NNC(=O)CN2CCCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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